![molecular formula C10H17NO3 B1388843 (R)-3-(Boc-amino)cyclopentanone CAS No. 225641-86-1](/img/structure/B1388843.png)
(R)-3-(Boc-amino)cyclopentanone
Overview
Description
“®-3-(Boc-amino)cyclopentanone” is a chiral molecule with a molecular formula of C10H17NO3. It is also known as “®-3-(tert-butyloxycarbonyl)aminocyclopentanone” and is often used as a building block in research .
Molecular Structure Analysis
The molecular weight of “®-3-(Boc-amino)cyclopentanone” is 199.25 . The IUPAC name is tert-butyl (1R)-3-oxocyclopentylcarbamate . The InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 .Chemical Reactions Analysis
The Boc group in “®-3-(Boc-amino)cyclopentanone” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
(R)-3-(Boc-amino)cyclopentanone has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, this compound is often used as a starting material for a variety of syntheses. It can be used to synthesize a variety of compounds, including peptides, heterocycles, and chiral compounds. In drug design, this compound has been used as a starting material for the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.
Mechanism of Action
Target of Action
The primary target of ®-3-(Boc-amino)cyclopentanone is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .
Mode of Action
The compound acts by converting the amino group into a carbamate . This is achieved through the formation of a tert-butyloxycarbonyl (t-Boc or simply Boc) derivative . The Boc group is more stable due to the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound is involved in the anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines . These reactions are catalyzed by pyrrolidine-based organocatalysts . The compound also plays a role in the deprotection of amines , a common reaction in pharmaceutical research and development .
Pharmacokinetics
The pharmacokinetics of ®-3-(Boc-amino)cyclopentanone are influenced by its chemical structure and the reaction conditions . The use of a catalyst can lower the required reaction temperature . Furthermore, the compound’s ADME properties and bioavailability are affected by the ionic liquid used in the deprotection process .
Result of Action
The result of the compound’s action is the formation of a variety of aromatic and aliphatic amines . The compound also allows for the extraction of water-soluble polar organic molecules using ionic liquids .
Action Environment
The action, efficacy, and stability of ®-3-(Boc-amino)cyclopentanone are influenced by various environmental factors. Additionally, the reaction temperature and the type of ionic liquid used can also affect the compound’s action .
Advantages and Limitations for Lab Experiments
The use of (R)-3-(Boc-amino)cyclopentanone in laboratory experiments has a number of advantages. First, it is easy to synthesize and can be used with a variety of cyclic ketones. Second, it is relatively inexpensive and can be stored for long periods of time. Third, it is a versatile compound that can be used in a variety of syntheses. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is a fairly reactive compound, which can make it difficult to work with in some reactions.
Future Directions
There are a number of potential future directions for research and development involving (R)-3-(Boc-amino)cyclopentanone. First, more research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Second, further research is needed to develop new syntheses using this compound as a starting material. Third, new methods of synthesizing this compound could be developed to make it more accessible and cost-effective. Fourth, research could be conducted to explore potential applications of this compound in drug design and medicinal chemistry. Finally, research could be conducted to explore the potential use of this compound as a catalyst in a variety of biochemical reactions.
Safety and Hazards
The safety information for “®-3-(Boc-amino)cyclopentanone” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXAWYNXXEWBT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666919 | |
Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
225641-86-1 | |
Record name | 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225641-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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